molecular formula C23H30N2O5S B256484 ETHYL 1-[(5E)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXYLATE

ETHYL 1-[(5E)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B256484
M. Wt: 446.6 g/mol
InChI Key: RWJXVLTVPVXPLG-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(5E)-5-(3-ethoxy-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound with the molecular formula C23H30N2O5S and a molecular weight of 446.6 g/mol . This compound features a thiazole ring, a piperidine ring, and various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Ethyl 1-[(5E)-5-(3-ethoxy-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 1-[(5E)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

ethyl 1-[(5E)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C23H30N2O5S/c1-4-13-30-18-8-7-16(14-19(18)28-5-2)15-20-21(26)24-23(31-20)25-11-9-17(10-12-25)22(27)29-6-3/h7-8,14-15,17H,4-6,9-13H2,1-3H3/b20-15+

InChI Key

RWJXVLTVPVXPLG-HMMYKYKNSA-N

SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)C(=O)OCC)OCC

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCC(CC3)C(=O)OCC)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)C(=O)OCC)OCC

Origin of Product

United States

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